molecular formula C9H10F3N B1586428 1-(2-Trifluoromethylphenyl)ethylamine CAS No. 273384-78-4

1-(2-Trifluoromethylphenyl)ethylamine

Cat. No. B1586428
M. Wt: 189.18 g/mol
InChI Key: DPLIMKBGTYIUCB-UHFFFAOYSA-N
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Description

1-(2-Trifluoromethylphenyl)ethylamine (TFMPEA) is a novel compound that has been gaining attention in the scientific community due to its potential applications in a variety of fields. It is a synthetic compound derived from the phenyl group, and is composed of a phenyl ring with a trifluoromethyl group and an ethylamine group attached. TFMPEA has a molecular formula of C8H10F3N and a molecular weight of 181.17 g/mol. Due to its unique structure and properties, TFMPEA has been studied for its potential applications in the fields of organic synthesis, drug development, and biochemistry.

Scientific Research Applications

Application 1: Asymmetric Synthesis Using ω-Transaminase

  • Summary of the Application : This research focuses on the use of ω-Transaminase (ω-TA), a promising biocatalyst, for the synthesis of chiral amines. Specifically, it is used to reduce 4′-(trifluoromethyl)acetophenone (TAP) to (S)-1-[4-(trifluoromethyl)phenyl]ethylamine ((S)-TPE), a pharmaceutical intermediate of chiral amine .
  • Methods of Application : The ω-TA derived from Vitreoscilla stercoraria DSM 513 (VsTA) was heterologously expressed in recombinant E. coli cells and applied to reduce TAP to (S)-TPE. To improve the synthesis efficiency, VsTA was further engineered via a semi-rational strategy .
  • Results or Outcomes : The engineered R411A variant of VsTA exhibited 2.39 times higher activity towards TAP and enhanced catalytic activities towards other prochiral aromatic ketones. Additionally, better thermal stability for the R411A variant was observed with 25.4% and 16.3% increase in half-life at 30 °C and 40 °C, respectively .

Application 2: In Situ Product Removal (ISPR) Approach

  • Summary of the Application : This study assessed the optimal reaction conditions and organic solvents for the production of (S)-1-(4-trifluoromethylphenyl)ethylamine .
  • Methods of Application : An in situ product removal (ISPR) approach was used, employing an aqueous two-phase system to prevent inhibition of the chiral amine product .
  • Results or Outcomes : The ISPR approach was proven successful, although the study does not provide specific quantitative data or statistical analyses .

Application 3: Organic Building Blocks

  • Summary of the Application : “1-(2-Trifluoromethylphenyl)ethylamine” is used as a building block in organic synthesis .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

Application 4: Production of Optically Active Compounds

  • Summary of the Application : “1-(2-Trifluoromethylphenyl)ethylamine” is used in the production of optically active compounds .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

Application 5: Organic Building Blocks

  • Summary of the Application : “1-(2-Trifluoromethylphenyl)ethylamine” is used as a building block in organic synthesis .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

Application 6: Production of Optically Active Compounds

  • Summary of the Application : “1-(2-Trifluoromethylphenyl)ethylamine” is used in the production of optically active compounds .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLIMKBGTYIUCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382092
Record name 1-(2-Trifluoromethylphenyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Trifluoromethylphenyl)ethylamine

CAS RN

273384-78-4
Record name α-Methyl-2-(trifluoromethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=273384-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Trifluoromethylphenyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (RS)-1-[2-(Trifluoromethyl)phenyl]ethylamine 98%
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium borohydride (1.17 g) is added slowly to a flask containing zirconium tetrachloride (1.8 g) in tetrahydrofuran (27 mL). A solution of 1-(2-trifluoromethyl-phenyl)-ethanone O-methyl-oxime (1.34 g) in tetrahydrofuran (7.7 mL) is added and the resulting solution is stirred at 25° C. for 12 hours. The reaction mixture is then cooled to 0° C. and water (16 mL) is slowly added. Excess ammonium hydroxide is added and the solution is extracted twice with ethyl acetate. The organic portion is washed twice with 1N hydrochloric acid. The aqueous (acid) layer is basified with sodium hydroxide and extracted twice with ethyl acetate. The organic layer is then washed with saturated aqueous sodium chloride and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to provide the desired product as a yellow oil (0.20 g).
Quantity
1.17 g
Type
reactant
Reaction Step One
Name
1-(2-trifluoromethyl-phenyl)-ethanone O-methyl-oxime
Quantity
1.34 g
Type
reactant
Reaction Step Two
Quantity
7.7 mL
Type
solvent
Reaction Step Two
Name
Quantity
16 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
27 mL
Type
solvent
Reaction Step Five
Quantity
1.8 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Wang, Q Zhou, C Qu, Q Wang, L Cun, J Zhu, J Deng - Tetrahedron, 2013 - Elsevier
An efficient and green approach for synthesis of optically active amines was developed via asymmetric transfer hydrogenation of N-sulfonyl ketimines catalyzed by the chiral and …
Number of citations: 27 www.sciencedirect.com
S Muangsri - 2019 - digital.car.chula.ac.th
Enantiomeric separations of seventy-two underivatized chiral alcohols and forty-three trifluoroacetyl derivatives of chiral amines of various structures were investigated by gas …
Number of citations: 0 digital.car.chula.ac.th

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